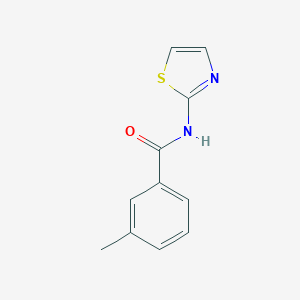
3-Methyl-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of signaling molecules that play a role in the inflammatory response. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of prostaglandins, which play a role in the inflammatory response. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its low water solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-Methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research is to further investigate its mechanism of action, including its effects on signaling pathways and gene expression. Another area of research is to explore its potential therapeutic applications, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Additionally, future research could focus on developing more water-soluble derivatives of this compound to improve its bioavailability and pharmacokinetics.
Synthesis Methods
3-Methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods, including the condensation reaction between 2-aminothiazole and 3-methylbenzoyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 177-179°C. The purity of the compound can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-3-2-4-9(7-8)10(14)13-11-12-5-6-15-11/h2-7H,1H3,(H,12,13,14) |
InChI Key |
DSEARAKYUSKFIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)


![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)



![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)

